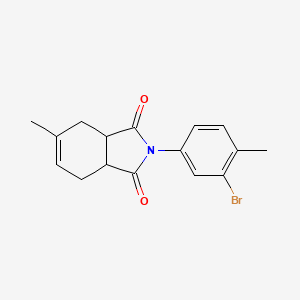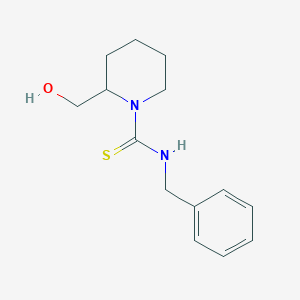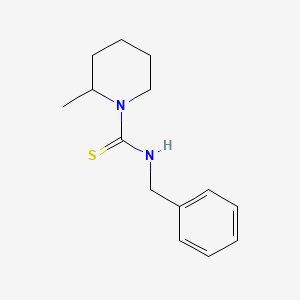
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
Descripción general
Descripción
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide, also known as MDQ, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic properties. MDQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is not fully understood, but it is believed to work through a variety of pathways. N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has been found to inhibit the activity of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. It has also been found to inhibit the activity of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has also been found to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its stability and bioavailability can be a limitation, and further research is needed to optimize its formulation and delivery.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide. One area of interest is the development of novel formulations and delivery methods to improve its stability and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide and its potential for the treatment of other diseases, including inflammatory diseases and cancer.
Conclusion
In conclusion, N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide, or N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide, is a promising compound that has been the subject of extensive scientific research. Its potential therapeutic properties make it a promising candidate for the treatment of a range of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. While further research is needed to optimize its formulation and delivery and to elucidate its exact mechanism of action, N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide represents a promising avenue for the development of novel therapeutics.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor effects, making it a promising candidate for the treatment of a range of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-20-16-11-5-3-9-14(16)18-17(21)19-12-6-8-13-7-2-4-10-15(13)19/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHZALWJLXFNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811434 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1-(dimethylamino)-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301504.png)
![12-imino-9-pyridin-3-yl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B4301507.png)
![12-imino-9-(4-methoxyphenyl)-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B4301512.png)
![3-(2,5-dimethoxyphenyl)-6-imino-1,8-dimethyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B4301525.png)
![3-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B4301533.png)
![4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]butan-1-ol](/img/structure/B4301547.png)

![9,10-dimethyl-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B4301565.png)
![2-[(4-nitrophenyl)amino]-N-phenylnicotinamide](/img/structure/B4301566.png)
![7,7-dimethyl-4-(3-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4301570.png)
![2-amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301576.png)


![ethyl 3-(2-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4301605.png)